![molecular formula C16H25ClN4O B3017427 6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide CAS No. 1436055-10-5](/img/structure/B3017427.png)
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide
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Overview
Description
Scientific Research Applications
Anti-Tubercular Activity
- Promising Compounds : Notably, compounds 6a, 6e, 6h, 6j, and 6k from Series-I, along with compound 7e from Series-II, exhibited significant activity. Their 50% inhibitory concentrations (IC50) ranged from 1.35 to 2.18 μM .
Anti-Mycobacterial Activity
- Active Compounds : For instance, compound D (5-(tert-butyl)-6-chloro-N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide) exhibited potent anti-mycobacterial activity with an IC50 of 0.728 μg/mL and IC90 of 0.819 μg/mL .
Chemical Synthesis
Custom Synthesis and Procurement
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that the compound may target mycobacterium tuberculosis .
Mode of Action
It’s likely that it interacts with its targets in a way that inhibits their function, leading to the death of the bacteria or the inhibition of their growth .
Biochemical Pathways
Similar compounds have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that the compound may affect similar pathways.
Result of Action
The compound has been evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The results indicate that the compound exhibits significant activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Future Directions
The future directions for research on “6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the development of new therapeutic agents .
properties
IUPAC Name |
6-chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O/c1-3-20-7-9-21(10-8-20)12-13(2)11-18-16(22)14-5-4-6-15(17)19-14/h4-6,13H,3,7-12H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSODRQJTIDBDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(C)CNC(=O)C2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide |
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